molecular formula C16H13F2N B2445492 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile CAS No. 1209930-98-2

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile

Cat. No. B2445492
CAS RN: 1209930-98-2
M. Wt: 257.284
InChI Key: YZEQPFWRUHCUKY-UHFFFAOYSA-N
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Description

“2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” is a complex organic compound. It likely contains a nitrile group (-CN), which is commonly found in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” would likely involve two phenyl rings (due to the “benzyl” and “phenyl” in the name), a nitrile group, and fluorine atoms attached to the phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluorinated compounds are often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” would depend on its exact molecular structure. For example, 4-Fluorobenzyl Mercaptan, a related compound, is a liquid at 20 degrees Celsius and has a molecular weight of 142.19 .

Scientific Research Applications

Synthesis and Antioxidant Activity

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile has been utilized in the synthesis of various derivatives with promising applications. One such application is in the synthesis of thiazolidin-4-one derivatives, which exhibited significant antioxidant activity (El Nezhawy et al., 2009).

Photophysical Parameters and Applications

The compound's derivatives have been studied for their spectral behavior and photophysical parameters. These studies are crucial for applications in areas like organic photoemitting diodes (Pannipara et al., 2015).

Crystal Structure Analysis

Crystal structure analysis of derivatives of this compound provides insights into their potential applications in materials science and pharmaceuticals (Sharma et al., 2014).

Biological Imaging and Radiosynthesis

Its derivatives have been explored in biological imaging and radiosynthesis, indicating potential in medical imaging and diagnostics (Garg et al., 2007).

Synthons and Spin-Labelling Studies

The compound's fluoro derivatives have been utilized as versatile synthons in spin-labelling studies, relevant in the field of biochemistry (Hankovszky et al., 1989).

Safe Electrolytes for Lithium-Ion Batteries

It has been included in studies for developing safe electrolytes for lithium-ion batteries, showcasing its potential in energy storage technologies (Liu et al., 2016).

Radiation Parameters in Medical Oncology

Research on the radiation parameters of its derivatives may have implications for medical oncology, especially in the development of anti-cancer drugs (Gedik et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” is used. Fluorinated compounds often have unique properties due to the high electronegativity and small size of fluorine .

Safety and Hazards

The safety and hazards of “2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” would depend on its exact molecular structure and properties. For example, 4-Fluorobenzyl Mercaptan is harmful if swallowed or inhaled, causes skin and eye irritation, and is a combustible liquid .

Future Directions

The future directions for research on “2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile” would likely depend on its potential applications. Fluorinated compounds are of interest in many areas, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N/c17-15-5-1-12(2-6-15)9-14(11-19)10-13-3-7-16(18)8-4-13/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEQPFWRUHCUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile

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